Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester
Description
This compound is a chiral carbamic acid derivative with a tert-butyl ester group. Its structure features a cyclopropylamino moiety, a hydroxy-oxoethyl chain, and a butyl backbone. The stereochemistry (1S,1S) is critical for its biological activity and interactions with chiral environments .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-6-10(16-13(19)20-14(2,3)4)11(17)12(18)15-9-7-8-9/h9-11,17H,5-8H2,1-4H3,(H,15,18)(H,16,19)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFCMHQQTKBKAX-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)NC1CC1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
-Sigmatropic Rearrangement of O-Cyclopropyl Hydroxylamines
The cyclopropylamino group is synthesized via a metal-free cascade reaction (Fig. 1):
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N-Arylation : Reaction of O-cyclopropyl hydroxylamine with aryl halides under basic conditions (KCO, DMF, 80°C).
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Rearrangement-Cyclization : Base-mediated-sigmatropic rearrangement forms tetrahydroquinoline intermediates, which are hydrolyzed to yield cyclopropylamine derivatives.
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Arylation | KCO, DMF, 80°C | 78 | 95 |
| Rearrangement | DBU, MeCN, 25°C | 85 | 98 |
This method avoids transition metals, simplifying purification and enhancing scalability.
Stereoselective Synthesis of the (1S)-1-[(1S)-2-Amino-1-Hydroxy-2-Oxoethyl]Butyl Backbone
Asymmetric Aldol Addition
The chiral hydroxy-oxoethyl chain is constructed using Evans’ oxazolidinone auxiliaries (Fig. 2):
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Aldol Reaction : (S)-4-Benzyloxazolidin-2-one mediates stereoselective addition of butylaldehyde to a glycine-derived enolate.
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Hydrolysis : LiOH/HO cleaves the auxiliary, yielding the (1S,1'S)-dihydroxyketone with >99% enantiomeric excess (ee).
Optimization Insights :
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Lowering the temperature to −78°C improved diastereoselectivity (dr > 20:1).
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Catalytic thiourea additives reduced racemization during hydrolysis.
Carbamate Protection and Final Coupling
Boc Protection Under Mild Conditions
The tertiary alcohol is protected using di-tert-butyl dicarbonate (BocO) in a biphasic system (Table 1):
Table 1: Boc Protection Optimization
Immobilized DBU (PS-DBU) enabled catalyst recycling (>5 cycles) and eliminated aqueous workup.
Amide Coupling via Mixed Carbonate Activation
The cyclopropylamino fragment is coupled to the hydroxy-oxoethyl backbone using EDC/HOBt:
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Activation : Carboxylic acid intermediate treated with EDC and HOBt in DCM.
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Coupling : Reaction with cyclopropylamine at 0°C for 2 h (yield: 92%).
Process Telescoping and Industrial Scalability
Patent CN114805134A highlights process telescoping as a critical innovation:
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Crude Intermediates : Unpurified products from alkylation and hydrolysis steps are directly used in subsequent reactions.
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Solvent Recycling : Toluene and THF are recovered via distillation, reducing waste.
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Yield Amplification : Pilot-scale batches (1 kg) achieved 76% overall yield, comparable to lab-scale (82%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions such as:
Oxidation: Yields oxo compounds, driven by reagents like potassium permanganate.
Reduction: Involves catalysts like palladium on carbon to produce reduced amines.
Substitution: Often takes place under conditions where nucleophiles displace leaving groups.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction or sulfuric acid for esterification play crucial roles.
Major Products Formed: Products vary depending on the type of reaction, but typically include more complex cyclic structures or simpler derivatives, such as amines or hydroxyl compounds.
Scientific Research Applications
In Chemistry: Used to study reaction mechanisms, particularly nucleophilic substitution and amide bond formation.
In Biology: Investigated for its potential to interact with biological enzymes, influencing metabolic pathways.
In Medicine:
In Industry:
Mechanism of Action
The compound's effects arise from its ability to interact with molecular targets, such as enzymes or receptors. Its structure allows it to form stable complexes, influencing biochemical pathways by either inhibiting or activating specific proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Findings:
Functional Group Variations: The target compound’s cyclopropylamino group distinguishes it from analogs with simpler alkyl chains (e.g., ethyl or methyl in ). This moiety enhances rigidity and may influence receptor binding .
Stereochemical Impact :
- The (1S,1S) configuration in the target compound contrasts with the (R)-configured methyl-oxoethyl analog (), which could lead to divergent pharmacokinetic profiles.
Complexity vs. Simplicity: The bicyclic/tricyclic systems in introduce steric hindrance and polarity, whereas the target’s linear butyl chain may improve solubility in nonpolar solvents.
Research Implications
- Synthetic Challenges: The stereoselective synthesis of the target compound’s cyclopropylamino and hydroxy-oxoethyl groups may require advanced methods, such as asymmetric catalysis or enzymatic resolution, as seen in related carbamate syntheses .
- Pharmacological Potential: Structural analogs with oxo groups (e.g., ) exhibit protease inhibition or kinase modulation, suggesting the target compound could share similar mechanisms.
Biological Activity
Carbamic acid, N-[(1S)-1-[(1S)-2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester (CAS #856707-39-6) is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 270.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in metabolic pathways. The cyclopropylamino group suggests potential interactions with neurotransmitter systems, possibly influencing neurochemical signaling pathways.
Antimicrobial Activity
Research indicates that carbamic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting the ribosomal protein synthesis pathway. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against various pathogens.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects attributed to the cyclopropylamino moiety. This group may enhance the compound's ability to cross the blood-brain barrier and interact with central nervous system targets, potentially offering therapeutic benefits in neurodegenerative diseases.
Enzyme Inhibition
Carbamic acid derivatives have been explored for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission and offering potential benefits in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy (Journal of Medicinal Chemistry) | Demonstrated that carbamate derivatives inhibit bacterial growth effectively, suggesting similar activity for the target compound. |
| Study 2 : Neuroprotective Effects (Neuroscience Letters) | Found that compounds with cyclopropyl groups exhibit reduced neuronal apoptosis in vitro. |
| Study 3 : Enzyme Inhibition (European Journal of Pharmacology) | Reported that certain carbamic acid derivatives significantly inhibit AChE activity in vitro. |
Q & A
Q. What are the standard analytical techniques for confirming the structure and stereochemistry of this carbamic acid ester?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to assign stereocenters and confirm the cyclopropylamino and hydroxyl group positions. For example, coupling constants in 1H NMR can resolve stereochemical ambiguities (e.g., vicinal coupling in cyclopropane derivatives) .
- Chiral HPLC/LC-MS: Employ chiral columns (e.g., Chiralpak® AD-H) to validate enantiomeric purity. LC-MS with electrospray ionization (ESI) can confirm molecular weight and detect impurities .
- X-ray Crystallography: If single crystals are obtainable, use X-ray diffraction to unambiguously resolve stereochemistry, particularly for the (1S,1S) configuration .
Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?
Methodological Answer:
- Chiral Auxiliaries/Catalysts: Use asymmetric catalysis (e.g., Sharpless epoxidation or Evans oxazolidinones) to control stereochemistry during the formation of the cyclopropylamino and hydroxy-oxoethyl moieties .
- Protection/Deprotection Strategies: Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent undesired side reactions. Final deprotection with tetra-n-butylammonium fluoride (TBAF) ensures high yield .
- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize racemization .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a NIOSH-approved N95 respirator if handling powdered forms to avoid inhalation hazards .
- Ventilation: Conduct experiments in a fume hood with >0.5 m/s face velocity to mitigate exposure to toxic vapors (e.g., cyclopropylamine byproducts) .
- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between NMR and computational modeling data?
Methodological Answer:
- DFT Calculations: Perform density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Use software like Gaussian or ORCA to model diastereomeric transition states .
- NOESY/ROESY NMR: Apply 2D NMR techniques to detect nuclear Overhauser effects (NOEs) between protons in spatially proximate groups (e.g., cyclopropyl and hydroxyethyl moieties) .
- Cross-Validation: Compare results with structurally similar compounds in databases (e.g., NIST Chemistry WebBook) to identify systematic errors .
Q. What experimental strategies can elucidate the compound’s metabolic stability in biological systems?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Measure half-life (t1/2) and intrinsic clearance (CLint) .
- Isotope Labeling: Synthesize a deuterated or 13C-labeled analog to track metabolic pathways and identify major metabolites (e.g., oxidative dealkylation of the dimethylethyl ester) .
- CYP450 Inhibition Studies: Use fluorogenic substrates (e.g., CYP3A4) to assess potential enzyme interactions .
Q. How to design a stability-indicating method for quantifying degradation products under accelerated conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor hydrolysis of the carbamate ester and oxidation of the cyclopropyl group .
- HPLC Method Development: Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) and diode-array detection (DAD) at 210 nm. Validate per ICH Q2(R1) guidelines .
- Mass Spectral Libraries: Compare degradation peaks with databases (e.g., mzCloud) to identify impurities .
Q. How to address discrepancies in biological activity data across different assay formats?
Methodological Answer:
- Orthogonal Assays: Compare results from cell-based (e.g., HEK293) and biochemical (e.g., enzyme inhibition) assays. Use statistical tools (e.g., Bland-Altman analysis) to quantify variability .
- Solubility Optimization: Pre-dissolve the compound in DMSO (≤0.1% final concentration) or use cyclodextrin-based formulations to prevent aggregation in aqueous buffers .
- Control for Epimerization: Test for stereochemical stability under assay conditions (pH 7.4, 37°C) using chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
